Lacosamide

Description

Properties

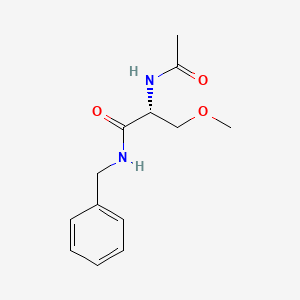

IUPAC Name |

(2R)-2-acetamido-N-benzyl-3-methoxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPJLAIAVCUEMN-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](COC)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057666 | |

| Record name | Lacosamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Lacosamide is a white to light yellow powder. It is sparingly soluble in water and slightly soluble in acetonitrile and ethanol. | |

| Record name | Lacosamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

175481-36-4 | |

| Record name | Lacosamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175481-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lacosamide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175481364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lacosamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lacosamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanamide, 2-(acetylamino)-3-methoxy-N-(phenylmethyl)-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lacosamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/563KS2PQY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

140-146˚C | |

| Record name | Lacosamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Lacosamide's Unique Modulation of Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacosamide is an anticonvulsant medication that exhibits a distinct mechanism of action on voltage-gated sodium channels (VGSCs), setting it apart from classical sodium channel-blocking antiepileptic drugs.[1] This technical guide provides an in-depth exploration of this compound's interaction with VGSCs, focusing on its selective enhancement of slow inactivation. This document will detail the quantitative biophysical effects of this compound, outline the experimental protocols used to elucidate its mechanism, and present visual representations of the key pathways and experimental workflows.

Introduction: A Novel Mechanism of Action

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in neurons. Their dysfunction, leading to neuronal hyperexcitability, is a key factor in the pathophysiology of epilepsy.[2] Traditional antiepileptic drugs (AEDs) that target VGSCs, such as carbamazepine, phenytoin, and lamotrigine, primarily act by enhancing the fast inactivation state of these channels.[1][3]

This compound, however, operates through a novel and distinct mechanism.[4] It selectively enhances the slow inactivation of VGSCs, a process that occurs on a timescale of seconds and is crucial for regulating neuronal firing over longer periods.[1][3] This selective action on slow inactivation allows this compound to stabilize hyperexcitable neuronal membranes and inhibit repetitive firing without significantly affecting normal physiological neuronal activity.[3][4] This targeted approach may contribute to its favorable side-effect profile compared to traditional AEDs.[5]

Quantitative Effects of this compound on VGSC Function

The interaction of this compound with VGSCs has been quantified through various electrophysiological studies. The following tables summarize the key findings on this compound's binding affinity, its impact on channel kinetics, and its comparative effects on different VGSC isoforms.

Table 1: Binding Affinity and Dissociation Constants of this compound

| Parameter | Value | Cell Type/Channel | Reference |

| Apparent Dissociation Constant (Kd) - Slow Inactivated State | ~13.7 µM | Mammalian Neurons | [6] |

| Apparent Dissociation Constant (Kd) - Fast Inactivated State | > 200 µM (>15-fold higher than slow) | Mammalian Neurons | [6] |

| Binding Affinity to Sodium Channel Site 2 | Low (25% displacement at 10 µM) | In vitro radioligand binding assay | [7] |

Table 2: Electrophysiological Effects of this compound on Voltage-Gated Sodium Channels

| Parameter | Effect of this compound | Concentration | Cell Type/Channel | Reference |

| Slow Inactivation Voltage Dependence | Hyperpolarizing shift of -33 ± 7 mV | 100 µM | Not specified | [8] |

| Maximal Fraction of Slow Inactivated Channels | No significant difference | 100 µM | Not specified | [8] |

| Steady-State Fast Inactivation | No influence | Not specified | Neuroblastoma cells | [3] |

| Na+ Current Inhibition (at -60 mV holding potential) | ~30% inhibition | Not specified | Neuroblastoma cells | [3] |

| Binding Rate to Fast Inactivated State | < 400 M⁻¹sec⁻¹ | Mammalian Neurons | [6] | |

| Binding Rate to Slow Inactivated State | > 3000 M⁻¹sec⁻¹ | Mammalian Neurons | [6] |

Table 3: Isoform-Specific Inhibition of VGSCs by this compound (IC50 Values)

| VGSC Isoform | IC50 (Inactivated State) | IC50 (Resting State) | Fold Difference (Resting/Inactivated) | Reference |

| NaV1.7 | 182 µM | 40.2 mM | 221-fold | [9] |

| NaV1.3 | 415 µM | 51.0 mM | 123-fold | [9] |

| NaV1.8 | 16 µM | 4.1 mM | 257-fold | [9] |

The Binding Site of this compound on Voltage-Gated Sodium Channels

The precise binding site of this compound on VGSCs is an area of active research. Evidence suggests a complex interaction involving multiple regions of the channel.

-

Pore and Local Anesthetic Binding Site: Studies have shown that this compound requires an intact local anesthetic (LA) binding site, composed of residues in the S6 segments of domains I, II, and IV, to exert its inhibitory effects.[10] Specifically, mutations in the F1737 and Y1744 residues of NaV1.7 abolish this compound's ability to shift the voltage-dependence of slow inactivation.[10]

-

Voltage-Sensing Domain (VSD): Molecular docking analyses have identified a putative high-affinity binding site for this compound near the W1538 residue in the S2 helix of the voltage-sensing domain of domain IV (VSD4).[10][11][12] The W1538R mutation in NaV1.7 has been shown to abolish the effect of this compound at clinically achievable concentrations.[10] This suggests that an interaction with VSD4 may be a prerequisite for this compound to access its binding site within the pore.[10]

It is hypothesized that this compound may utilize a novel pathway, first interacting with the W1538 residue in VSD4, which then guides the molecule to the LA binding site within the channel pore.[10]

Experimental Protocols

The understanding of this compound's mechanism of action has been largely derived from patch-clamp electrophysiology studies. The following provides a detailed methodology for assessing the effects of this compound on VGSC slow inactivation.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on the voltage-dependence of slow inactivation of VGSCs.

Cell Preparation:

-

Human embryonic kidney (HEK293) cells or acutely isolated neurons are commonly used.

-

Cells are transfected with plasmids encoding the desired VGSC α-subunit (e.g., NaV1.7) and auxiliary β-subunits.

-

Transfected cells can be identified using a co-expressed fluorescent marker (e.g., GFP).

Solutions:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES. The pH is adjusted to 7.3 with NaOH, and the osmolarity is adjusted to 320–330 mOsm with dextrose.[13]

-

Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 10 HEPES, 1 EGTA. The pH is adjusted to 7.3 with CsOH, and the osmolarity is adjusted to 310–320 mOsm with dextrose.[13] Cesium fluoride is used to block potassium currents.

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration using borosilicate glass micropipettes with a resistance of 0.7–1.5 MΩ.

-

Maintain a holding potential of -120 mV.

-

Compensate for series resistance (40–90%) to minimize voltage errors.

-

Correct for linear leak currents and capacitance artifacts using a P/n subtraction method (e.g., P/6).[13]

Voltage-Clamp Protocol for Slow Inactivation:

-

From the holding potential of -120 mV, apply a series of 30-second conditioning pre-pulses ranging from -130 mV to +10 mV in 10 mV increments.[10][13]

-

Following each conditioning pre-pulse, apply a brief (100 ms) pulse to -120 mV to allow for the recovery of channels from fast inactivation.[10][13]

-

Immediately after the recovery pulse, apply a 20 ms test pulse to 0 mV to elicit a sodium current from the channels that are not in the slow inactivated state.[10][13]

-

Record the peak inward current during the test pulse for each conditioning pre-pulse voltage.

-

Normalize the peak currents to the maximum current obtained in the series and plot them against the conditioning pre-pulse voltage.

-

Fit the resulting curve with a Boltzmann function to determine the half-inactivation voltage (V₁/₂) and the slope factor.

-

Perform the protocol in the absence (control) and presence of this compound to determine the drug-induced shift in the V₁/₂ of slow inactivation.

Visualizing the Mechanism and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound, the experimental workflow for its characterization, and the logical relationship between its molecular action and anticonvulsant effect.

References

- 1. Current understanding of the mechanism of action of the antiepileptic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a new approach to target voltage-gated sodium currents in epileptic disorders. | Read by QxMD [read.qxmd.com]

- 3. This compound-Selectively-Enhances-Sodium-Channel-Slow-Inactivation [aesnet.org]

- 4. This compound for the prevention of partial onset seizures in epileptic adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Inhibition of neuronal Na+ currents by this compound: Differential binding affinity and kinetics to different inactivated states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Comparative study of this compound and classical sodium channel blocking antiepileptic drugs on sodium channel slow inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential block of sensory neuronal voltage-gated sodium channels by this compound [(2R)-2-(acetylamino)-N-benzyl-3-methoxypropanamide], lidocaine, and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | this compound Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore [frontiersin.org]

- 11. This compound Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sophion.com [sophion.com]

- 13. This compound Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of an Anticonvulsant: A Technical Guide to the Discovery and Synthesis of Lacosamide

Foreword

Lacosamide, a functionalized amino acid, represents a significant advancement in the therapeutic landscape of epilepsy. Its unique mechanism of action, targeting the slow inactivation of voltage-gated sodium channels, distinguishes it from many traditional antiepileptic drugs. This technical guide provides an in-depth exploration of the discovery, synthesis, and pharmacological profile of this compound, tailored for researchers, scientists, and drug development professionals. Through a detailed examination of its chemical synthesis, mechanism of action, and key preclinical and clinical data, this document aims to serve as a comprehensive resource for understanding this important therapeutic agent.

Discovery and Development

This compound, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropionamide, was first synthesized as part of a series of functionalized amino acids designed as potential anticonvulsant drug candidates.[1] The initial discovery and development efforts were driven by the hypothesis that such compounds could offer a novel approach to seizure control. This compound emerged from this research as a promising candidate due to its efficacy in various rodent seizure models.[1]

Chemical Synthesis of this compound

The enantioselective synthesis of the active (R)-enantiomer of this compound is crucial for its therapeutic efficacy. Several synthetic routes have been developed, with a common strategy involving the use of D-serine as a chiral precursor.

Representative Synthetic Pathway

A prevalent and efficient synthesis of this compound commences with D-serine. The key steps involve protection of the amino group, methylation of the hydroxyl group, amidation with benzylamine, and finally, acetylation of the amino group.

Caption: A representative synthetic pathway for this compound starting from D-serine.

Detailed Experimental Protocol: Synthesis from N-Boc-D-serine

The following protocol details a common laboratory-scale synthesis of this compound.

Step 1: O-Methylation of N-Boc-D-serine A suspension of N-Boc-D-serine (100.0 g, 0.48 mol) and tetrabutylammonium bromide (5.2 g, 0.0195 mol) in toluene (500 mL) is cooled to 0–10 °C.[2] To this, a 20 wt % aqueous solution of NaOH (97.5 g, 0.48 mol) is added, and the mixture is stirred for 30 minutes.[2] Subsequently, dimethyl sulfate (246 g, 1.95 mol) and a 50 wt % aqueous solution of NaOH (179.5 g, 2.245 mol) are added at a temperature between -5 to 5 °C, and the reaction is stirred for 12 hours.[2] After the addition of water (300 mL), the aqueous layer is acidified to a pH of <3.5 with a 50 wt % citric acid solution and then extracted with dichloromethane (2 x 500 mL, 1 x 300 mL).[2] The combined organic extracts are evaporated to yield (R)-2-N-Boc-amino-3-methoxypropanoic acid.[2]

Step 2: Amide Formation The resulting (R)-2-N-Boc-amino-3-methoxypropanoic acid is coupled with benzylamine to form the corresponding amide. This step typically employs a coupling agent such as isobutyl chloroformate in the presence of a non-nucleophilic base like N-methylmorpholine.

Step 3: Deprotection of the Amino Group The Boc protecting group is removed from the amide intermediate. This is commonly achieved by treating the compound with a strong acid, such as hydrochloric acid, in a suitable solvent.

Step 4: N-Acetylation The final step is the acetylation of the free amino group. (R)-2-amino-N-benzyl-3-methoxypropionamide is reacted with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine or sodium bicarbonate, to yield this compound.[3][4] The reaction is typically carried out in a solvent like tetrahydrofuran or a biphasic system of dichloromethane and water.[2][4] The final product can be purified by recrystallization.

Mechanism of Action

This compound exerts its anticonvulsant effects through a novel mechanism of action that involves the selective enhancement of the slow inactivation of voltage-gated sodium channels (VGSCs).[5][6] This is distinct from many other antiepileptic drugs that primarily affect the fast inactivation of these channels.[5]

Signaling Pathway

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

By enhancing slow inactivation, this compound stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing without affecting normal physiological function. This selective action on neurons that are depolarized for extended periods, as is typical at the focus of an epileptic seizure, contributes to its therapeutic efficacy.[7]

Electrophysiological Studies Protocol

The effect of this compound on VGSCs is typically investigated using patch-clamp electrophysiology in isolated neuronal cells or heterologous expression systems.

Whole-Cell Patch-Clamp Recordings:

-

Cells (e.g., neuroblastoma cells or HEK293 cells expressing specific sodium channel isoforms) are cultured on coverslips.

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

-

The membrane patch under the pipette tip is ruptured to allow electrical access to the cell's interior (whole-cell configuration).

-

Voltage protocols are applied to the cell to elicit sodium currents. To study slow inactivation, a long depolarizing prepulse (e.g., 5 seconds) to various voltages is applied, followed by a brief recovery interval at a hyperpolarized potential (e.g., 100 milliseconds at -120 mV) to allow recovery from fast inactivation, and then a test pulse to measure the available sodium current.[8]

-

This compound is applied to the bath solution, and the voltage protocols are repeated to determine its effect on the sodium current and the voltage-dependence of slow inactivation.

Preclinical Pharmacology

This compound has demonstrated efficacy in a range of animal models of epilepsy and pain.

Anticonvulsant Activity in Animal Models

This compound has shown dose-dependent anticonvulsant activity in various preclinical models.

| Animal Model | Endpoint | Effective Dose (ED₅₀) / Dose Range | Reference |

| Mouse Maximal Electroshock (MES) Test | Seizure Protection | 9.9 mg/kg (oral) | [9] |

| Rat Maximal Electroshock (MES) Test | Seizure Protection | 3.9 mg/kg (oral) | [1] |

| Mouse 6 Hz Seizure Model | Seizure Protection | 9.99 mg/kg | [1] |

| Rat Perforant Path Stimulation (Status Epilepticus) | Reduction in seizure activity | 3, 10, 30, 50 mg/kg (early treatment) | [1] |

| Rat Amygdala Kindling | Prevention of kindling | 10 mg/kg | [1] |

Experimental Protocol for the Maximal Electroshock (MES) Test

The MES test is a widely used preclinical screen for potential antiepileptic drugs.

-

Rodents (mice or rats) are administered this compound or a vehicle control, typically via oral gavage.

-

After a predetermined time for drug absorption, a brief electrical stimulus is delivered through corneal or ear-clip electrodes.

-

The stimulus is sufficient to induce a maximal tonic-clonic seizure in control animals, characterized by a tonic hindlimb extension phase.

-

The ability of this compound to prevent the tonic hindlimb extension is recorded as the endpoint for anticonvulsant activity.

Clinical Efficacy and Safety

Clinical trials have established the efficacy and safety of this compound as both monotherapy and adjunctive therapy for partial-onset seizures and primary generalized tonic-clonic seizures.

Efficacy in Partial-Onset Seizures (Adjunctive Therapy)

Pooled data from three randomized, double-blind, placebo-controlled trials demonstrated the efficacy of this compound in reducing seizure frequency in patients with uncontrolled partial-onset seizures.

| Treatment Group | Median Seizure Reduction Rate | 50% Responder Rate | Reference |

| Placebo | - | 22% | [10] |

| This compound 200 mg/day | 14.6% - 35.2% | 33% - 34% | [10][11] |

| This compound 400 mg/day | 28.4% - 39% | 38.3% - 41.1% | [10][11] |

| This compound 600 mg/day | 21.3% - 40% | 38% - 41.2% | [10][11] |

Efficacy in Primary Generalized Tonic-Clonic Seizures (Adjunctive Therapy)

A Phase 3 clinical trial (NCT02408523) evaluated the efficacy of this compound in patients with idiopathic generalized epilepsy and primary generalized tonic-clonic seizures (PGTCS).

| Outcome | This compound | Placebo | p-value | Reference |

| Freedom from PGTCS during 24-week treatment | 31.3% | 17.2% | 0.011 | |

| Hazard Ratio for second PGTCS | 0.540 | - | <0.001 |

Safety and Tolerability

This compound is generally well-tolerated. The most common treatment-emergent adverse events observed in clinical trials are dose-related and typically affect the central nervous system.

| Adverse Event | Frequency (≥10%) in this compound Groups | Reference |

| Dizziness | 23.1% - 50.0% | |

| Headache | 14.0% - 21.8% | |

| Nausea | 18.5% | |

| Diplopia (double vision) | 15.3% | |

| Somnolence | 16.5% | |

| Contusion | 18.5% | |

| Nasopharyngitis | 17.2% | |

| Fall | 15.9% | |

| Vomiting | 15.9% |

Conclusion

This compound stands as a testament to the success of rational drug design, originating from the exploration of functionalized amino acids. Its distinct mechanism of selectively enhancing the slow inactivation of voltage-gated sodium channels offers a targeted approach to seizure management. The robust preclinical and clinical data underscore its importance as a therapeutic option for individuals with epilepsy. This guide has provided a comprehensive overview of the key technical aspects of this compound's discovery, synthesis, and pharmacological characterization, intended to support the ongoing research and development efforts in the field of neurology and medicinal chemistry.

References

- 1. The Acute and Chronic Effects of the Novel Anticonvulsant this compound in an Experimental Model of Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide - Google Patents [patents.google.com]

- 4. This compound Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound-Selectively-Enhances-Sodium-Channel-Slow-Inactivation [aesnet.org]

- 6. Frontiers | this compound Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore [frontiersin.org]

- 7. This compound Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Improved Method for this compound Synthesis with Chemoenzymatic Method [crcu.jlu.edu.cn]

- 10. US20130102811A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

The Pharmacokinetic Profile and Bioavailability of Lacosamide in Preclinical Settings: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacosamide is an antiepileptic drug (AED) approved for the treatment of partial-onset seizures.[1][2] Its mechanism of action is distinct from many other AEDs, primarily involving the selective enhancement of slow inactivation of voltage-gated sodium channels, which helps to stabilize hyperexcitable neuronal membranes and inhibit repetitive neuronal firing.[2][3] An additional proposed mechanism involves interaction with the collapsin response mediator protein 2 (CRMP-2), a phosphoprotein involved in neuronal differentiation and axonal guidance.[3] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and bioavailability of this compound in key preclinical models, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Pharmacokinetics in Preclinical Models

The preclinical pharmacokinetic evaluation of this compound has been conducted in a variety of animal models, including rodents (mice and rats) and non-rodents (dogs and monkeys), to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are crucial for understanding the drug's disposition and for predicting its pharmacokinetic behavior in humans.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of this compound in different preclinical species following oral and intravenous administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) |

| Oral | 1 | - | - | - | - | 93.3-106[4] |

| Oral | 3 | - | - | - | - | 93.3-106[4] |

| Oral | 10 | - | - | - | - | 93.3-106[4] |

| Oral | 30 | - | - | - | - | Non-linear PK[4] |

| IV | 1 | - | - | - | 3.01-3.53[4] | - |

| IV | 3 | - | - | - | 3.01-3.53[4] | - |

| IV | 10 | - | - | - | 3.01-3.53[4] | - |

| IV | 30 | - | - | - | 3.01-3.53[4] | - |

Table 2: Pharmacokinetic Parameters of this compound in Dogs

| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) |

| Oral | - | - | - | - | - | ~80[5] |

| IV | 2 (female) | 5.8-8.5 | - | - | - | - |

| IV | 4 (female) | 15.8-19.5 | - | - | - | - |

| IV | 4 (male) | 11.3-22.6 | - | - | - | - |

| IV | 8 (female) | 29-44.7 | - | - | - | - |

| IV | 8 (male) | 29.2-46 | - | - | - | - |

| IV | 12 (female) | 56.5-80.2 | - | - | - | - |

| IV | 12 (male) | 59.2-85.6 | - | - | - | - |

Table 3: General Pharmacokinetic Characteristics of this compound in Other Preclinical Models

| Species | Route | Key Findings |

| Mouse | Oral | Rapidly and well absorbed.[5] Systemic exposure is less than dose-proportional.[5] |

| Rabbit | Oral | Rapidly and well absorbed.[5] Rate and extent of systemic exposure are approximately linear.[5] |

| Monkey (Cynomolgus) | IV | Intravenous infusions of 1, 5, 10, 15, and 30 mg/kg have been studied.[5] |

Experimental Protocols

The following sections detail the methodologies typically employed in the preclinical pharmacokinetic evaluation of this compound.

Animal Models and Husbandry

Studies are conducted in various species, including Sprague-Dawley or Wistar rats, beagle dogs, and cynomolgus monkeys.[4][5][6] Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles.[7] Food and water are typically provided ad libitum, except for fasting periods before oral drug administration.[8] All procedures are expected to be approved by an Institutional Animal Care and Use Committee (IACUC).[9]

Drug Administration

-

Oral (PO): this compound is often administered as a solution or suspension via oral gavage.[10] For tablet formulations, studies in larger animals like dogs and mini-pigs have been conducted.[8]

-

Intravenous (IV): For intravenous studies, this compound is typically administered as a bolus injection or infusion via a cannulated vein, such as the jugular or cephalic vein.[4][5]

Blood Sampling

Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of this compound. A typical sampling schedule for an oral study might include collections at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[11][12] For intravenous studies, more frequent sampling is often performed in the initial phase.[11] Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma, which is then stored at -70°C until analysis.[8]

Bioanalytical Method

The concentration of this compound in plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[6][13] This method offers high sensitivity and selectivity. The general procedure involves:

-

Sample Preparation: Protein precipitation is a common method for extracting this compound from plasma.[13]

-

Chromatographic Separation: The extract is injected into an HPLC system equipped with a C18 reverse-phase column for separation.[6][13]

-

Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, which provides quantitative analysis.[6]

Visualizations

Experimental Workflow

Caption: A typical workflow for a preclinical pharmacokinetic study of this compound.

Signaling Pathways

This compound's primary mechanism of action involves the selective enhancement of slow inactivation of voltage-gated sodium channels. It has also been reported to interact with CRMP-2.

Caption: this compound's mechanism of action on voltage-gated sodium channels.

Caption: Simplified signaling pathway of Collapsin Response Mediator Protein 2 (CRMP-2).

Conclusion

This compound exhibits a favorable pharmacokinetic profile in preclinical models, characterized by good oral bioavailability, low plasma protein binding, and linear pharmacokinetics over the therapeutic dose range in most species.[2][4][5] The drug is primarily cleared through renal excretion.[14] The well-characterized ADME properties of this compound in these preclinical species have been instrumental in its successful clinical development. The distinct mechanism of action of this compound, primarily targeting the slow inactivation of voltage-gated sodium channels, sets it apart from other AEDs and contributes to its efficacy and safety profile.[2][3] Further research into its interaction with CRMP-2 may provide additional insights into its therapeutic effects. This comprehensive overview of this compound's preclinical pharmacokinetics and bioavailability serves as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Clinical pharmacokinetic and pharmacodynamic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a review of preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, brain distribution, and plasma protein binding of the antiepileptic drug this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 7. washcoll.edu [washcoll.edu]

- 8. Preparation of this compound Sustained-release Tablets and Their Pharmacokinetics in Beagles and Mini-pigs -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

- 9. az.research.umich.edu [az.research.umich.edu]

- 10. This compound--an-investigational-anticonvulsant--has-a-favorable-profile-in-preclinical-reproductive--developmental-and-juvenile-toxicity-studies [aesnet.org]

- 11. fda.gov [fda.gov]

- 12. annexpublishers.com [annexpublishers.com]

- 13. Development of a sensitive bioanalytical method for the quantification of this compound in rat plasma. Application to preclinical pharmacokinetics studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

A Technical Guide to the Stereoselective Anticonvulsant Activity of (R)-Lacosamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Lacosamide is an antiepileptic drug (AED) utilized for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures.[1] Its therapeutic efficacy is rooted in a distinct stereoselectivity, with the (R)-enantiomer being the biologically active molecule responsible for its anticonvulsant effects.[2][3] This technical guide provides a comprehensive examination of the stereoselective action of (R)-Lacosamide. The primary mechanism involves the selective enhancement of the slow inactivation of voltage-gated sodium channels (VGSCs), a mode of action that distinguishes it from traditional sodium channel-blocking AEDs.[4][5][6] A secondary, and debated, mechanism involves interaction with the collapsin response mediator protein 2 (CRMP2).[7][8] This document details the experimental protocols used to elucidate these mechanisms, presents quantitative data in structured tables, and provides visualizations of key pathways and workflows to offer a clear and in-depth understanding for researchers in neurology and drug development.

Introduction: The Stereochemical Basis of this compound's Activity

This compound, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is a functionalized amino acid.[5][6] Early preclinical studies in animal seizure models, such as the maximal electroshock (MES) test, identified its high oral potency and, critically, its stereoselectivity.[6][9] The anticonvulsant activity resides almost exclusively in the (R)-enantiomer, while the (S)-enantiomer (SPM 6953) is considered biologically inactive in preclinical epilepsy models.[3][10][11] This stark difference in pharmacological activity between enantiomers underscores the importance of a specific three-dimensional structure for interaction with its molecular targets.

This compound's mechanism is considered novel due to its dual mode of action:

-

Primary Mechanism: Selective enhancement of slow inactivation of voltage-gated sodium channels (VGSCs).[2][5]

-

Secondary (Controverted) Mechanism: Modulation of the collapsin response mediator protein 2 (CRMP2).[2][7][12]

This guide will dissect these mechanisms, focusing on the data that supports the stereoselective superiority of the R-enantiomer.

Stereoselective Anticonvulsant Efficacy in Preclinical Models

The anticonvulsant properties of this compound's enantiomers have been evaluated in various animal models of epilepsy. The data consistently demonstrates that the (R)-enantiomer is the active agent. In the maximal electroshock (MES) and 6 Hz seizure models, (R)-Lacosamide provides robust protection against seizures, whereas the (S)-enantiomer is largely ineffective.[6][10][13]

| Preclinical Model | Enantiomer | Efficacy (ED₅₀ in mg/kg, i.p.) | Reference |

| Maximal Electroshock Seizure (MES), Mouse | (R)-Lacosamide | 3.9 - 4.2 | [14] |

| 6 Hz Psychomotor Seizure, Mouse (32 mA) | (R)-Lacosamide | 18.8 | [15] |

| 6 Hz Psychomotor Seizure, Mouse (44 mA) | (R)-Lacosamide | 26.5 | [15] |

| 4-AP Induced Seizures, Rat Cortex Slice (Tonic Duration) | (R)-Lacosamide | EC₅₀ = 41 µM | [10] |

| 4-AP Induced Seizures, Rat Cortex Slice (Firing Frequency) | (R)-Lacosamide | EC₅₀ = 71 µM | [10] |

| 4-AP Induced Seizures, Rat Cortex Slice | (S)-Lacosamide | No significant effect at 100-320 µM | [10] |

Table 1: Comparative anticonvulsant efficacy of this compound enantiomers in various preclinical models.

Primary Mechanism: Selective Enhancement of VGSC Slow Inactivation

The principal mechanism underlying (R)-Lacosamide's anticonvulsant effect is its unique interaction with voltage-gated sodium channels. Unlike classic AEDs such as carbamazepine and phenytoin, which primarily affect fast inactivation, (R)-Lacosamide selectively enhances slow inactivation.[4][6][16]

Slow inactivation is a process that regulates neuronal firing over longer timescales (seconds). By shifting the slow inactivation curve to more hyperpolarized potentials, (R)-Lacosamide stabilizes the channel in this non-conducting state.[6][17] This action is more pronounced in neurons that are persistently depolarized, a characteristic feature of epileptic foci, thereby allowing for targeted dampening of hyperexcitability with minimal impact on normal neuronal activity.[2] The inactive S-stereoisomer does not significantly inhibit VGSCs.[16]

Quantitative Electrophysiological Data

Electrophysiological studies have quantified the differential effects of (R)-Lacosamide on the various states of VGSCs.

| Parameter | Condition | Value / Observation | Reference |

| Target Channel | Nav1.7 | - | [18][19] |

| Fast Inactivation (Vₕ) | Control (HEK293 cells) | -62 mV | [18] |

| 100 µM (R)-Lacosamide | -66 mV (slight hyperpolarizing shift) | [18] | |

| Slow Inactivation | Apparent Dissociation Constant (Kₐ) | ~13.7 µM | [20] |

| Binding Kinetics | Binding Rate to Slow Inactivated State | >3000 M⁻¹sec⁻¹ | [20] |

| Binding Rate to Fast Inactivated State | <400 M⁻¹sec⁻¹ | [20] | |

| Current Inhibition | At -120 mV (Resting State) | 3% inhibition by 100 µM | [19] |

| At -80 mV (Partial Fast Inactivation) | 43% inhibition by 100 µM | [19] | |

| At -70 mV | 61% inhibition by 100 µM | [18] |

Table 2: Summary of quantitative data from electrophysiological studies on (R)-Lacosamide's interaction with voltage-gated sodium channels.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The investigation of (R)-Lacosamide's effects on VGSCs is primarily conducted using the whole-cell patch-clamp technique.

-

Cell Preparation: Cultured cells, such as rat cortical neurons, N1E-115 neuroblastoma cells, or human embryonic kidney (HEK293) cells heterologously expressing specific human sodium channel subtypes (e.g., Nav1.7), are grown on coverslips.[4][16][18]

-

Recording Setup: Patch pipettes with resistances of 2–3.5 MΩ are filled with an internal solution (e.g., containing CsF, CsCl, EGTA, HEPES, and Na-ATP) and used to form a high-resistance seal with the cell membrane. The whole-cell configuration is then established.

-

External Solution: The cells are bathed in an external solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose) to maintain physiological conditions.

-

Voltage Protocols:

-

Steady-State Fast Inactivation: To measure the voltage dependence of fast inactivation, cells are held at a holding potential (e.g., -120 mV). A series of conditioning prepulses (e.g., 100-500 ms duration) to various potentials (e.g., -140 mV to +10 mV) are applied, followed by a test pulse (e.g., to -20 mV) to measure the fraction of available channels.[18][21]

-

Steady-State Slow Inactivation: To assess slow inactivation, long-duration prepulses (e.g., 5 seconds) are applied to a range of voltages. A subsequent recovery interval at a hyperpolarized potential (e.g., 100 ms at -120 mV) allows channels to recover from fast inactivation before a final test pulse determines the fraction of channels that were in the slow inactivated state.[18]

-

-

Data Analysis: The resulting current data is fitted to the Boltzmann equation, I/Iₘₐₓ = 1 / (1 + exp((V - Vₕ)/k)), where Vₕ is the voltage of half-maximal inactivation and k is the slope factor, to determine the voltage-dependence of inactivation.[18]

Visualization of Experimental Workflow and Mechanism

Caption: Workflow for patch-clamp electrophysiology experiments.

Caption: (R)-Lacosamide selectively enhances the slow inactivated state of VGSCs.

Secondary Mechanism: Interaction with CRMP2

A second potential mechanism of action for this compound involves the phosphoprotein Collapsin Response Mediator Protein 2 (CRMP2), which is involved in neuronal differentiation and axonal outgrowth.[12][22] Initial "fishhook" experiments with biotinylated this compound analogues identified CRMP2 as a potential binding partner.[22] However, the direct binding of (R)-Lacosamide to CRMP2 is a subject of considerable debate. Some studies have confirmed this interaction, while others using different binding assay methodologies have failed to detect a specific binding.[7][23][24]

Interestingly, while the (R)-enantiomer's binding is debated, the inactive (S)-enantiomer has been shown to bind to CRMP2 and inhibit its phosphorylation by cyclin-dependent kinase 5 (Cdk5), which in turn modulates CaV2.2 calcium channel activity.[25][26] This suggests that the two enantiomers may have distinct molecular targets and that the CRMP2 interaction may not be central to the (R)-enantiomer's primary anticonvulsant effect.

Quantitative Binding Data

The conflicting nature of the research is evident in the reported binding affinities.

| Method | Enantiomer | Binding Affinity (Kᵢ or Kₐ) | Finding | Reference |

| Radioligand Binding (CRMP2 in Xenopus oocytes) | (R)-Lacosamide | ~5 µM | Binding Confirmed | [22] |

| Radioligand Binding ([³H]LCM on human CRMP-2) | (R)-Lacosamide | No specific binding detected | Binding Not Confirmed | [23][27] |

| Surface Plasmon Resonance (SPR) | (R)-Lacosamide | No specific binding detected (0.39-100 µM) | Binding Not Confirmed | [23] |

| Saturation Transfer Difference NMR | (S)-Lacosamide | - | Direct Binding Confirmed | [26] |

| Differential Scanning Fluorimetry (DSF) | (S)-Lacosamide | - | Direct Binding Confirmed | [26] |

Table 3: Summary of conflicting findings regarding this compound enantiomer binding to CRMP2.

Experimental Protocols for Binding Assays

-

Radioligand Binding Assay:

-

Protein Source: Recombinant human CRMP-2 expressed in mammalian cells (e.g., HEK, COS), bacteria, or Xenopus oocytes, or native protein from rat brain membrane preparations.[23][27]

-

Ligand: Tritiated this compound ([³H]LCM).

-

Procedure: Membranes or purified protein are incubated with [³H]LCM at a specific temperature (e.g., 4°C or 25°C) in a suitable buffer. Non-specific binding is determined in the presence of a high concentration of unlabeled this compound (e.g., 1 mM).

-

Separation & Detection: The bound ligand is separated from the free ligand by rapid filtration. The radioactivity retained on the filters is then measured using liquid scintillation counting.[27]

-

-

Surface Plasmon Resonance (SPR):

-

Procedure: Purified, tagged CRMP-2 protein is immobilized on a sensor chip (e.g., Biacore CM5). This compound solutions of varying concentrations are flowed over the chip surface.

-

Detection: A change in the refractive index at the surface, which is proportional to the mass of the bound analyte, is measured in real-time. This allows for the determination of association and dissociation rate constants.[23]

-

Visualization of the Proposed CRMP2 Signaling Pathway

Caption: The debated interaction of (R)-Lacosamide with CRMP2 and its downstream effects.

Stereoselective Synthesis

The pronounced stereoselectivity of this compound necessitates a synthesis process that yields the (R)-enantiomer with high chiral purity (>98% ee).[28][29] Various synthetic routes have been developed, often starting from a chiral precursor like D-serine or L-lactate, or employing asymmetric synthesis techniques.[28][30] One common approach involves the chemical resolution of a racemic intermediate. For example, a racemic amine intermediate can be treated with a chiral acid, like (+)-dibenzoyl-D-tartaric acid, to selectively crystallize the desired diastereomeric salt, which is then converted to enantiomerically pure (R)-Lacosamide.[31]

Visualization of a General Synthetic Workflow

Caption: Generalized workflow for the stereoselective synthesis of (R)-Lacosamide.

Conclusion

The anticonvulsant activity of this compound is unequivocally and stereoselectively dependent on its (R)-enantiomer. The core mechanism of action is the selective enhancement of slow inactivation of voltage-gated sodium channels, which provides a targeted reduction of neuronal hyperexcitability characteristic of seizure states.[6][16] This mode of action is distinct from that of older sodium channel-blocking agents and is responsible for its clinical efficacy.[4] While a secondary interaction with CRMP2 has been proposed and investigated, the data regarding a direct, high-affinity binding of the active (R)-enantiomer remain conflicting and controversial.[7][23] In contrast, the inactive (S)-enantiomer appears to interact more definitively with CRMP2, suggesting a divergent pharmacology for the two stereoisomers.[26] For drug development professionals and researchers, the case of this compound serves as a powerful example of how stereochemistry dictates therapeutic action, guiding the pursuit of highly selective and potent neurological therapies.

References

- 1. ovid.com [ovid.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Current understanding of the mechanism of action of the antiepileptic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Specific binding of this compound to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function: implications for the therapeutic potential of this compound [scholarworks.indianapolis.iu.edu]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. daneshyari.com [daneshyari.com]

- 10. Stereoselective effects of the novel anticonvulsant this compound against 4-AP induced epileptiform activity in rat visual cortex in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Specific binding of this compound to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function: implications for the therapeutic potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Isothiocyanate-based Agents: Novel Agents to Target and Identify this compound Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of this compound Affinity Bait Agents That Exhibit Potent Voltage-Gated Sodium Channel Blocking Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The investigational anticonvulsant this compound selectively enhances slow inactivation of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Current understanding of the mechanism of action of the antiepileptic drug this compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 18. This compound Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of neuronal Na+ currents by this compound: Differential binding affinity and kinetics to different inactivated states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | this compound Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore [frontiersin.org]

- 22. This compound-Modulates-Collapsin-Response-Mediator-Protein-2-(CRMP-2) [aesnet.org]

- 23. Drug binding assays do not reveal specific binding of this compound to collapsin response mediator protein 2 (CRMP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Investigation-of-lacosamide-binding-to-collapsin-response-mediator-protein-2-(CRMP-2) [aesnet.org]

- 25. (S)-Lacosamide inhibition of CRMP2 phosphorylation reduces postoperative and neuropathic pain behaviors through distinct classes of sensory neurons identified by constellation pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 26. (S)-Lacosamide Binding to Collapsin Response Mediator Protein 2 (CRMP2) Regulates CaV2.2 Activity by Subverting Its Phosphorylation by Cdk5. | The Department of Pharmacology [pharmacology.arizona.edu]

- 27. Drug Binding Assays do not Reveal Specific Binding of this compound to Collapsin Response Mediator Protein 2 (CRMP‐2) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Process for the synthesis of antiepileptic drug this compound | TREA [trea.com]

- 29. phenomenex.com [phenomenex.com]

- 30. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

Preclinical Profile of Lacosamide in Rodent Seizure Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacosamide (LCM), an anticonvulsant drug, has demonstrated a unique preclinical profile across a variety of rodent models of epileptic seizures. Its primary mechanism of action is understood to be the selective enhancement of slow inactivation of voltage-gated sodium channels, a mode of action distinct from other sodium channel-blocking antiepileptic drugs.[1][2][3] Additionally, this compound interacts with the collapsin-response mediator protein 2 (CRMP-2), suggesting a potential role in modulating neuronal plasticity.[4][5] This technical guide provides a comprehensive overview of the preclinical efficacy of this compound, detailing its activity in key rodent seizure models, outlining the experimental protocols for these models, and visualizing its mechanism of action and experimental workflows.

Quantitative Efficacy of this compound in Rodent Seizure Models

The anticonvulsant activity of this compound has been quantified in several standard and specialized rodent seizure models. The following tables summarize the median effective dose (ED50) values and other relevant pharmacological data, providing a comparative overview of its potency and spectrum of activity.

| Model | Species | Route of Administration | ED50 (mg/kg) | Notes |

| Maximal Electroshock (MES) | Mouse | i.p. | 4.5 | Effective in a model of generalized tonic-clonic seizures.[6] |

| Rat | p.o. | 3.9 | Demonstrates good oral bioavailability and efficacy.[6] | |

| 6 Hz Psychomotor Seizure | Mouse | i.p. | 9.99 | Indicates efficacy against pharmacoresistant partial seizures.[7] |

| Audiogenic Seizures (Frings mouse) | Mouse | i.p. | 0.63 | Highly potent in a genetic model of reflex seizures.[7] |

| Intravenous Pentylenetetrazol (i.v. PTZ) | Mouse/Rat | i.v. | - | Significantly increased the seizure threshold.[8] |

| Hippocampal Kindling | Rat | i.p. | 13.5 | Inhibits focal seizures and kindling development.[9] |

| Model | Species | Route of Administration | Outcome |

| Subcutaneous Pentylenetetrazol (s.c. PTZ) | Mouse/Rat | s.c. | Inactive |

| Subcutaneous Bicuculline | Mouse | s.c. | Inactive |

| Subcutaneous Picrotoxin | Mouse | s.c. | Inactive |

| NMDA-induced Seizures | Mouse | - | Active |

| Kainic Acid-induced Status Epilepticus | Rat | - | Neuroprotective |

| Pilocarpine-induced Status Epilepticus | Rat | p.o. | Attenuated SMS |

Experimental Protocols

Detailed methodologies for the key rodent seizure models used to evaluate the preclinical profile of this compound are provided below.

Maximal Electroshock (MES) Seizure Test

This model is used to assess the ability of a compound to prevent the spread of seizures, indicative of efficacy against generalized tonic-clonic seizures.[2]

-

Animals: Male CF-1 mice or Sprague-Dawley rats.

-

Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

-

Procedure:

-

Administer the test compound (this compound) or vehicle to the animals at various doses and time points.

-

At the time of peak effect, apply a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas, followed by a drop of saline to ensure good electrical contact.

-

Deliver a supramaximal electrical stimulus through the corneal electrodes. For mice, a common parameter is 50 mA at 60 Hz for 0.2 seconds. For rats, 150 mA at 60 Hz for 0.2 seconds is typically used.[2][10]

-

Observe the animal for the presence or absence of a tonic hindlimb extension.

-

-

Endpoint: The abolition of the tonic hindlimb extension is considered protection. The ED50 is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.[2]

6 Hz Psychomotor Seizure Model

This model is considered a model of therapy-resistant partial seizures.

-

Animals: Male ICR-CD1 mice.

-

Apparatus: An electroconvulsive shock apparatus with corneal electrodes, capable of delivering a 6 Hz stimulus.

-

Procedure:

-

Administer the test compound or vehicle.

-

At the time of peak drug effect, apply a topical anesthetic and saline to the corneas.

-

Deliver a 6 Hz electrical stimulus of a specific current (e.g., 22, 32, or 44 mA) for a duration of 3 seconds.[5][11]

-

Immediately after the stimulus, observe the animal for seizure activity, which is characterized by a "stun" posture, forelimb clonus, twitching of the vibrissae, and stereotyped, automatic behaviors.

-

-

Endpoint: An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulus.[5] The ED50 is the dose that protects 50% of the animals.

Pentylenetetrazol (PTZ)-Induced Seizure Test

This model is used to identify compounds that can raise the seizure threshold. This compound's activity differs depending on the route of PTZ administration.

-

Animals: Male mice or rats.

-

Subcutaneous (s.c.) PTZ Test:

-

Administer the test compound or vehicle.

-

Inject a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the neck.[12]

-

Observe the animal for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.

-

Endpoint: Protection is defined as the absence of clonic seizures.

-

-

Intravenous (i.v.) PTZ Infusion Test:

-

Administer the test compound or vehicle.

-

A catheter is placed in a lateral tail vein.

-

A solution of PTZ (e.g., 0.5%) is infused at a constant rate.

-

Endpoint: The time to the first myoclonic twitch and the onset of sustained clonic seizures are recorded. An increase in the threshold (time to seizure onset) indicates anticonvulsant activity.[12]

-

Kainic Acid (KA)-Induced Seizure Model

This model is used to study temporal lobe epilepsy, including neuronal damage and epileptogenesis.

-

Animals: Male mice or rats.

-

Procedure:

-

Kainic acid is dissolved in sterile saline or phosphate-buffered saline.

-

Administer KA via intraperitoneal (i.p.) or subcutaneous (s.c.) injection (e.g., 10-30 mg/kg in mice) or directly into the hippocampus via stereotaxic surgery for a more localized effect.[6][13][14]

-

Following KA administration, animals are continuously observed and their seizure behavior is scored using a scale such as the Racine scale.

-

The induction of status epilepticus (SE) is a key feature of this model.

-

-

Endpoints: Seizure severity, latency to onset of seizures, duration of SE, and long-term outcomes such as spontaneous recurrent seizures and neuronal damage (e.g., hippocampal cell loss) are assessed.

Pilocarpine-Induced Seizure Model

This cholinergic agonist model is also widely used to study temporal lobe epilepsy and status epilepticus.

-

Animals: Male mice or rats.

-

Procedure:

-

To reduce peripheral cholinergic effects, animals are pre-treated with a peripheral muscarinic receptor antagonist such as scopolamine methyl nitrate or atropine sulfate.

-

After a set time (e.g., 30 minutes), a high dose of pilocarpine (e.g., 300-380 mg/kg, i.p. in rats) is administered to induce status epilepticus.[8][15]

-

Seizure activity is monitored and scored using the Racine scale.

-

After a defined period of SE (e.g., 1-2 hours), an anticonvulsant such as diazepam may be administered to terminate the seizures and reduce mortality.

-

-

Endpoints: Similar to the kainic acid model, endpoints include seizure severity during SE, latency to spontaneous recurrent seizures, and neuropathological changes.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and the workflows of the key experimental models.

Caption: Proposed dual mechanism of action of this compound.

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Caption: Experimental workflow for the Pentylenetetrazol (PTZ) seizure test.

Conclusion

The preclinical data for this compound demonstrate a broad spectrum of anticonvulsant activity in rodent models, particularly in those of generalized tonic-clonic and pharmacoresistant partial seizures. Its unique mechanism of action, involving the selective enhancement of slow inactivation of voltage-gated sodium channels and interaction with CRMP-2, distinguishes it from other antiepileptic drugs and may contribute to its clinical efficacy and tolerability profile. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of epilepsy drug discovery and development, facilitating the standardized evaluation of novel anticonvulsant compounds.

References

- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 3. This compound-Modulates-Collapsin-Response-Mediator-Protein-2-(CRMP-2) [aesnet.org]

- 4. This compound as treatment for partial epilepsy: mechanisms of action, pharmacology, effects, and safety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 6. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine [bio-protocol.org]

- 8. benchchem.com [benchchem.com]

- 9. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine [en.bio-protocol.org]

- 10. benchchem.com [benchchem.com]

- 11. meliordiscovery.com [meliordiscovery.com]

- 12. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. A comparative study of the phenotype with kainic acid-induced seizure in DBA/2 mice from three different sources - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Lacosamide's Impact on Neuronal Hyperexcitability and Repetitive Firing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacosamide is an antiepileptic drug (AED) that exhibits a distinct mechanism of action, primarily centered on the selective enhancement of the slow inactivation of voltage-gated sodium channels (VGSCs). This mode of action differentiates it from many traditional AEDs that primarily target the fast inactivation state of these channels. By stabilizing the slow inactivated state of VGSCs, this compound effectively reduces neuronal hyperexcitability and inhibits repetitive neuronal firing, key pathophysiological events in epilepsy. This technical guide provides an in-depth exploration of this compound's core mechanism, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of the underlying pathways and workflows. A secondary, more debated mechanism involving collapsin response mediator protein 2 (CRMP2) is also discussed.

Core Mechanism of Action: Selective Enhancement of Slow Inactivation of Voltage-Gated Sodium Channels

The primary anticonvulsant effect of this compound is attributed to its ability to selectively enhance the slow inactivation of VGSCs.[1][2][3] Unlike fast inactivation, a process that occurs within milliseconds and is the target of many classical AEDs like carbamazepine and phenytoin, slow inactivation is a more gradual process, developing over seconds to minutes.[2] This process is a natural mechanism by which neurons limit sustained high-frequency firing.[1][4]

This compound promotes the transition of VGSCs into the slow inactivated state and stabilizes this conformation.[5][6] This leads to a reduction in the number of available channels that can participate in the generation of action potentials, thereby dampening neuronal excitability, particularly in neurons that are already pathologically depolarized and firing repetitively, as seen in epileptic foci.[5][7] A key characteristic of this compound is its minimal impact on the fast inactivation process, which may contribute to its favorable side-effect profile compared to other sodium channel-blocking AEDs.[1][2]

Quantitative Effects on Voltage-Gated Sodium Channels

The following tables summarize the quantitative data from various studies on the effects of this compound on VGSCs.

Table 1: this compound's Effect on the Voltage-Dependence of Slow Inactivation

| Cell Type | This compound Concentration | Hyperpolarizing Shift in V1/2 of Slow Inactivation (mV) | Reference |

| N1E-115 mouse neuroblastoma | 100 µM | -33 ± 7 mV | [4] |

| Human Nav1.7 channels | 100 µM | -9.1 ± 1.2 mV (for fast inactivation) | [2] |

| Human Nav1.7 channels | 30 µM | Significant hyperpolarizing shift | [8] |

| Human Nav1.7 channels | 300 µM | Significant hyperpolarizing shift | [8] |

Table 2: IC50 Values of this compound for Voltage-Gated Sodium Channel Inhibition

| Channel/Current Component | Cell Type | IC50 Value (µM) | Reference |

| Transient Na+ Current (INa(T)) | GH3 cells | 78 | [9] |

| Sustained Na+ Current (INa(L)) | GH3 cells | 34 | [9] |

| Transient Na+ Current (INa(T)) | Neuro-2a cells | 112 | [9] |

| Sustained Na+ Current (INa(L)) | Neuro-2a cells | 26 | [9] |

| CRMP2 Binding (reported) | Xenopus oocytes | ~5 | [6] |

| Neurite Outgrowth Inhibition | Primary hippocampal cells | ~25 | [10] |

Table 3: this compound's Effect on Repetitive Neuronal Firing

| Experimental Model | This compound Concentration/Dose | Observed Effect | Reference |

| Cultured neocortical cells | Concentration-dependent | Decreased frequency of spontaneous action potentials and spikes-per-burst. | [5] |

| Current clamp in cultured neurons (10s burst) | Not specified | Attenuated firing rate in the later stage of the burst, with no effect in the first second. | [5] |

| Maximal Electroshock (MES) test (mice) | 4.5 mg/kg i.p. | Effective against MES-induced seizures. | [11] |

| Maximal Electroshock (MES) test (rats) | 3.9 mg/kg p.o. | Effective against MES-induced seizures. | [11] |

| 6 Hz model of psychomotor seizures (mice) | 20 mg/kg i.p. | Completely antagonized seizure occurrence. | [5] |

| Pilocarpine-induced temporal lobe epilepsy (rats) | 30 mg/kg p.o. (chronic) | Significantly alleviated the frequency of spontaneous motor seizures. | [12] |

| PTZ-kindled rats | 10 mg/kg | Decreased maximal seizure severity and increased latency to stage 3-5 seizures. | [13] |

The Controversial Role of Collapsin Response Mediator Protein 2 (CRMP2)

Some studies have proposed a second mechanism of action for this compound involving its binding to the collapsin response mediator protein 2 (CRMP2), a phosphoprotein involved in neuronal differentiation and axonal outgrowth.[6][10][14] It has been suggested that this interaction could contribute to this compound's potential disease-modifying effects.[10][15] However, the binding of this compound to CRMP2 is a subject of debate, with other studies failing to demonstrate a direct and specific interaction using various drug binding assays.[16]

The functional consequences of this potential interaction are also under investigation, with some reports indicating that this compound can inhibit neurotrophin-induced axonal outgrowth in a CRMP2-dependent manner.[6] The IC50 for this effect was reported to be around 25 µM.[10]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effects of this compound on the biophysical properties of voltage-gated sodium channels, including activation, fast inactivation, and slow inactivation.

Cell Preparation:

-

HEK293 cells stably expressing the desired human NaV channel subtype (e.g., NaV1.7) or neuronal cell lines (e.g., N1E-115, GH3, Neuro-2a) are cultured under standard conditions.[8][9]

-

For primary neuronal cultures, cortical or hippocampal neurons are isolated from embryonic or neonatal rodents and cultured for a specified period.[3]

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.[8]

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.[8]

Recording Procedure:

-

Cells are transferred to a recording chamber on the stage of an inverted microscope and perfused with the external solution.

-

Whole-cell patch-clamp recordings are established using borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

-

Voltage-clamp protocols are applied using an amplifier and data acquisition software. Leak currents are subtracted online using a P/4 or P/6 procedure.[8]

Voltage Protocols:

-

Activation: From a holding potential of -120 mV, cells are depolarized to various test potentials (e.g., -80 mV to +50 mV in 5 mV increments) for 100 ms.[8]

-

Steady-State Fast Inactivation: From a holding potential of -120 mV, a 500 ms conditioning prepulse to various potentials (e.g., -140 mV to +10 mV in 10 mV increments) is applied, followed by a test pulse to a potential that elicits a maximal sodium current (e.g., 0 mV).[8]

-

Steady-State Slow Inactivation: From a holding potential of -120 mV, a long-duration (e.g., 5-30 seconds) conditioning prepulse to various potentials is applied, followed by a brief hyperpolarizing pulse to remove fast inactivation, and then a test pulse to elicit the sodium current.[2]

Current-Clamp Recordings of Repetitive Firing

Objective: To assess the effect of this compound on the ability of neurons to fire repetitive action potentials.

Procedure:

-

Whole-cell current-clamp recordings are established as described above.

-

The resting membrane potential is held at a physiological level (e.g., -70 mV).

-

Sustained repetitive firing is evoked by injecting a long depolarizing current step (e.g., 1-30 seconds).[3][5]

-

The frequency and duration of action potential firing are measured before and after the application of this compound.

In Vivo Animal Models of Epilepsy

Objective: To evaluate the anticonvulsant efficacy of this compound in established animal models of seizures and epilepsy.

Models:

-

Maximal Electroshock (MES) Test: Seizures are induced by delivering a brief electrical stimulus through corneal or auricular electrodes. The endpoint is the abolition of the tonic hindlimb extension.[11][17]

-

Pentylenetetrazole (PTZ) Test: Seizures are induced by subcutaneous or intravenous administration of the chemoconvulsant PTZ. The endpoint is the prevention of clonic or tonic-clonic seizures.[5][13]

-

6 Hz Psychomotor Seizure Model: A low-frequency electrical stimulus is delivered to induce a model of therapy-resistant partial seizures.[5]

-

Kindling Models (e.g., Amygdala or Hippocampal Kindling): Repeated subconvulsive electrical stimulation of a specific brain region leads to the progressive development of seizures. This compound's effect on seizure development and expression is assessed.[5]

-

Pilocarpine-Induced Status Epilepticus: A cholinergic agonist, pilocarpine, is used to induce prolonged seizures, leading to a model of temporal lobe epilepsy.[12]

Drug Administration: this compound is typically administered orally (p.o.) or intraperitoneally (i.p.) at various doses and at a specific time point before seizure induction.[5][11][12][13]

CRMP2 Binding Assays

Objective: To determine if this compound directly binds to CRMP2.

Methods:

-

Affinity "Fishhook" Experiments: Biotinylated this compound analogues are used to "fish" for binding partners in rat brain lysates.[6]

-

Radioligand Binding Assays: The binding of radiolabeled this compound (e.g., [3H]LCM) to CRMP2 expressed in a suitable system (e.g., Xenopus oocytes or mammalian cell lines) is measured.[6][16]

-

Surface Plasmon Resonance (SPR): This technique measures the interaction between this compound and purified CRMP2 in real-time.[16]

Visualizations

Signaling Pathways and Mechanisms

Caption: Proposed mechanisms of action of this compound.

Experimental Workflow: Whole-Cell Patch-Clamp

Caption: Workflow for a whole-cell patch-clamp experiment.

Experimental Workflow: In Vivo Anticonvulsant Testing

Caption: Workflow for in vivo anticonvulsant efficacy testing.

Conclusion

This compound's primary mechanism of selectively enhancing the slow inactivation of voltage-gated sodium channels provides a targeted approach to reducing neuronal hyperexcitability. This action, distinct from that of many older AEDs, likely contributes to its efficacy and tolerability profile. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and build upon the therapeutic potential of this compound and similar compounds. While the role of CRMP2 in this compound's overall profile remains an area of active investigation, its effects on VGSC slow inactivation are well-established and form the cornerstone of its anticonvulsant activity.

References

- 1. This compound-Selectively-Enhances-Sodium-Channel-Slow-Inactivation [aesnet.org]

- 2. This compound Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative study of this compound and classical sodium channel blocking antiepileptic drugs on sodium channel slow inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-Modulates-Collapsin-Response-Mediator-Protein-2-(CRMP-2) [aesnet.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | this compound Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore [frontiersin.org]

- 9. Effective Modulation by this compound on Cumulative Inhibition of INa during High-Frequency Stimulation and Recovery of INa Block during Conditioning Pulse Train - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Specific binding of this compound to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function: implications for the therapeutic potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. The Concomitant Effect of the Antiepileptic Drug this compound and rTMS on an SH-SY5Y Model of Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Specific binding of this compound to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function: implications for the therapeutic potential of this compound [scholarworks.indianapolis.iu.edu]

- 16. Drug binding assays do not reveal specific binding of this compound to collapsin response mediator protein 2 (CRMP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Current understanding of the mechanism of action of the antiepileptic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and chemical properties of Lacosamide

An In-Depth Technical Guide to the Molecular and Chemical Properties of Lacosamide

For Researchers, Scientists, and Drug Development Professionals

Introduction